Product packaging for Thaliporphine(Cat. No.:CAS No. 5083-88-5)

Thaliporphine

Cat. No.: B1221002
CAS No.: 5083-88-5
M. Wt: 341.4 g/mol
InChI Key: SAERKXUSZPTMCQ-UHFFFAOYSA-N
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Description

Thaliporphine (CAS# 5083-88-5) is a phenolic aporphine alkaloid isolated from natural sources such as the plant Neolitsea konishii and other species within the Lauraceae family . This compound is of significant interest in pharmacological research due to its diverse biological activities. In cardiovascular research, this compound has been demonstrated to exert potent positive inotropic effects (increasing the force of heart muscle contractions) while also exhibiting negative chronotropic activity (decreasing heart rate) . It functions as a potent antiarrhythmic agent and has shown protective effects on cardiac function in models of endotoxemia, helping to preserve systolic and diastolic function by attenuating the TLR4/NF-κB signaling pathway and subsequent production of inflammatory mediators . A key mechanism of this compound is its selective inhibition of inducible nitric oxide synthase (iNOS) expression, which reduces nitrite accumulation in activated macrophages without affecting the constitutive, calcium-dependent NOS in endothelial cells . This activity is linked to its broader anti-inflammatory profile, which includes the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as a reduction in oxidative stress . Furthermore, this compound possesses notable antihyperglycemic properties. Research indicates it can reduce plasma glucose levels in both normal and streptozotocin-induced diabetic rats by stimulating insulin release, increasing glucose utilization, and inhibiting intestinal glucose uptake . Its antioxidant and anti-apoptotic responses, including the amelioration of JNK phosphorylation and caspase-3 activity, further contribute to its protective roles in various disease models . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B1221002 Thaliporphine CAS No. 5083-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAERKXUSZPTMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5083-88-5
Record name Thaliporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thaliporphine
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Origin and Biosynthesis of Thaliporphine

Natural Occurrence and Botanical Sources in Academic Research

Thaliporphine has been isolated and identified from a diverse range of plant species across different families. Academic research has documented its presence in various parts of these plants, including the aerial parts, roots, and stems. The Berberidaceae and Thalictrum genera are notable for containing species that produce this alkaloid.

Below is an interactive data table summarizing the botanical sources of this compound based on scientific literature.

FamilyGenusSpeciesPlant PartReference
BerberidaceaeBerberisBerberis lyciumAerial Parts cabidigitallibrary.org
BerberidaceaeBerberisBerberis densifloraNot Specified
BerberidaceaeBerberisBerberis heterobotrysNot Specified
BerberidaceaeBerberisBerberis heteropodaNot Specified
BerberidaceaeBerberisBerberis integerrimaNot Specified
BerberidaceaeBerberisBerberis oblongaNot Specified
BerberidaceaeBerberisBerberis turcomanicaNot Specified
MagnoliaceaeLiriodendronLiriodendron tulipiferaBark researchgate.net
RanunculaceaeThalictrumThalictrum minusNot Specified
RanunculaceaeThalictrumThalictrum javanicumRoots elsevierpure.com
RanunculaceaeThalictrumThalictrum foliolosumNot Specified researchgate.net

Biosynthetic Pathways and Precursors of this compound

The formation of this compound is a multi-step process that is deeply embedded within the broader context of benzylisoquinoline alkaloid (BIA) biosynthesis. This pathway is a significant branch of plant secondary metabolism, leading to the production of a vast array of structurally diverse and pharmacologically important compounds.

General Benzylisoquinoline Alkaloid Pathway

The journey to this compound begins with the aromatic amino acid L-tyrosine . Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde . The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS) , marks the first committed step in the BIA pathway, yielding (S)-norcoclaurine .

Following its formation, (S)-norcoclaurine undergoes a series of modifications, including methylation and hydroxylation, to form the central intermediate (S)-reticuline . (S)-reticuline is a critical branch-point intermediate in BIA metabolism, serving as the precursor to numerous classes of alkaloids, including the aporphines. researchgate.net

Specific Enzymatic Steps and Gene Expression in this compound Biosynthesis

The conversion of (S)-reticuline to the aporphine (B1220529) scaffold is a pivotal step in this compound biosynthesis. This transformation is catalyzed by a specific class of cytochrome P450 enzymes. Research has identified corytuberine (B190840) synthase (CYP80G2) as the enzyme responsible for the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form (S)-corytuberine . nih.govnih.gov This reaction establishes the characteristic tetracyclic core of aporphine alkaloids.

Following the formation of the aporphine core, a series of methylation reactions are required to produce this compound. While the specific enzymes for each step in this compound's final tailoring have not all been definitively characterized, the involvement of O-methyltransferases (OMTs) and N-methyltransferases (NMTs) is well-established in the BIA pathway. researchgate.net Based on the structure of this compound (1-hydroxy-2,9,10-trimethoxyaporphine), it is hypothesized that specific OMTs catalyze the methylation of the hydroxyl groups on the aromatic rings of the corytuberine intermediate.

The genes encoding these biosynthetic enzymes, such as NCS, CYP80G2, and various OMTs and NMTs, are expressed in the plant tissues where this compound is produced. The level of gene expression often correlates with the quantity of the final alkaloid product.

Metabolomic and Transcriptomic Insights into Biosynthetic Regulation

Advances in metabolomics and transcriptomics have provided a deeper understanding of the regulation of BIA biosynthesis, including that of aporphine alkaloids like this compound. These "omics" approaches allow for the simultaneous analysis of a large number of metabolites and gene transcripts, respectively, providing a snapshot of the cellular processes at a given time.

Transcriptomic studies in plants from the Berberidaceae family have identified numerous genes encoding key enzymes in the BIA pathway, including cytochrome P450s (such as CYP80 families) and methyltransferases. mdpi.comnih.govmdpi.com Comparative transcriptomics of different Berberis species have revealed variations in the expression levels of these genes, which may account for the differences in their alkaloid profiles. nih.gov

In wounded lotus (B1177795) (Nelumbo nucifera) leaves, an increase in the accumulation of the aporphine alkaloid nuciferine (B1677029) was correlated with the upregulation of putative CYP80G2 and a WRKY transcription factor. nih.gov Transcription factors are proteins that bind to specific DNA sequences and control the rate of transcription of genetic information from DNA to messenger RNA. The co-regulation of biosynthetic genes by transcription factors like those from the WRKY family suggests a complex regulatory network controlling the production of aporphine alkaloids. nih.gov

Metabolomic analyses of Thalictrum species have revealed a rich diversity of alkaloids and other secondary metabolites. researchgate.netrsc.org By correlating the metabolomic data with transcriptomic data, researchers can identify candidate genes involved in specific biosynthetic steps and uncover the regulatory networks that govern the production of compounds like this compound. This integrated approach is a powerful tool for elucidating the intricate mechanisms of plant secondary metabolism.

Chemical Synthesis and Semisynthesis of Thaliporphine and Analogues

Total Synthetic Strategies for Thaliporphine

Total synthesis provides a direct route to this compound, allowing for precise control over stereochemistry and the introduction of specific modifications. Early efforts in the total synthesis of aporphine (B1220529) alkaloids, including this compound, have utilized various approaches. Kametani and colleagues employed aryne cyclization strategies for the synthesis of this compound caltech.edu. Another notable total synthesis involved the acid-catalyzed rearrangement of a p-quinol acetate (B1210297) intermediate, which was derived from the lead tetraacetate oxidation of (±)-codamine clockss.orgrsc.org. These methods highlight the chemical ingenuity required to construct the tetracyclic aporphine core.

Semisynthetic Approaches from Precursor Alkaloids

Semisynthetic routes leverage readily available natural products as starting materials, often requiring fewer steps and offering a more practical approach to obtaining this compound and its derivatives.

Glaucine (B1671577), an abundant aporphine alkaloid, serves as a key precursor for the semisynthesis of this compound. Treatment of glaucine with hydrogen bromide (HBr) gas in dichloromethane (B109758), or refluxing glaucine in acetic acid saturated with HBr gas, effectively converts it to this compound researchgate.netresearchgate.net. These reactions typically involve demethylation and subsequent cyclization or rearrangement steps.

PrecursorReagent/ConditionsProductYield (%)Citation(s)
GlaucineHBr gas in dichloromethane (5 days, room temp.)This compound20 researchgate.netresearchgate.net
GlaucineAcetic acid saturated with HBr gas (1 hr, reflux)This compound26 researchgate.netresearchgate.net

Glaucine is also recognized as a biosynthetic precursor to this compound in plants, indicating a natural pathway that can be mimicked synthetically psu.edursc.orgrsc.org.

Boldine (B1667363), another prominent aporphine alkaloid, is also implicated in the biosynthetic pathway leading to this compound, often via intermediates like isoboldine (B12402355) psu.edu. While direct chemical conversion of boldine to this compound is less commonly detailed, related compounds provide synthetic access. For instance, (±)-codamine, a structural relative, can be oxidized using lead tetraacetate (Pb(OAc)₄) to form (±)-O-acetylthis compound, which upon hydrolysis yields (±)-thaliporphine clockss.orgrsc.org.

The synthesis of this compound N-homologues and optical isomers has been extensively studied, often starting from laurolitsine, another abundant aporphine alkaloid acs.orgacs.orgnih.govresearchgate.netbiocrick.comresearchgate.net. These studies involve modifications to the nitrogen atom and resolution of enantiomers to explore structure-activity relationships.

Key synthetic transformations include:

Treatment of N-propylnorglaucine with 90% sulfuric acid (H₂SO₄) to yield an 11-sulfonyl-1,11-anhydroaporphine acs.orgacs.orgnih.govresearchgate.netbiocrick.com.

Reaction of N-formylnorglaucine with 90% H₂SO₄ leading to a 9-sulfonyl-seco product acs.orgacs.orgnih.govresearchgate.netbiocrick.com.

Treatment of N-formylnorglaucine with 98% H₂SO₄ to produce pancordine, which upon catalytic hydrogenation affords (±)-wilsonirine acs.orgacs.orgnih.govresearchgate.netbiocrick.com.

These synthetic efforts have demonstrated that this compound (5a) exhibits superior positive inotropic and less negative chronotropic effects compared to its optical isomers, showing the best activity on rat cardiac tissue among the N-homologues investigated acs.orgacs.orgnih.govresearchgate.netbiocrick.comresearchgate.net. Optical purity is typically monitored using ¹H NMR spectroscopy acs.orgacs.orgnih.govresearchgate.netbiocrick.com.

Photochemical Synthesis Methodologies in Aporphine Chemistry

Photochemical reactions offer unique pathways for constructing the aporphine skeleton. The synthesis of (±)-thaliporphine, along with related compounds like (±)-N-methyllaurotetanine and (±)-isoboldine, has been achieved using photochemical cyclization as a pivotal step tandfonline.comcapes.gov.br. This method typically involves the photolysis of specific precursors, such as N-ethoxycarbonylated 1-bromobenzyltetrahydroisoquinolines, to yield moderate amounts of the desired aporphines tandfonline.com. A related approach involves the oxidative photocyclisation of substituted isoquinolines to generate phenolic 7-oxoaporphines, which can then be further elaborated rsc.org.

Development of Novel Synthetic Routes for this compound and Related Aporphines

Ongoing research continues to explore novel and efficient synthetic routes for aporphine alkaloids. Direct intramolecular C–H arylation of unactivated arenes has emerged as a powerful strategy, enabling the formation of the aporphine skeleton with high yields rsc.org. Furthermore, advancements in synthetic chemistry have led to new methods for constructing the core structure, such as the aromatization of cyclohexenone derivatives jst.go.jp. The application of lead tetraacetate oxidation to phenolic tetrahydroisoquinolines represents another significant development, providing access to key intermediates for aporphine synthesis clockss.orgrsc.org.

Molecular and Cellular Mechanisms of Action of Thaliporphine

Modulation of Cellular Signaling Pathways

Thalphorphine has been shown to modulate several key cellular signaling pathways that are crucial in inflammatory responses and cell survival.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

Thalphorphine has demonstrated the ability to interfere with the NF-κB signaling pathway, a critical regulator of inflammation. In studies involving lipopolysaccharide (LPS)-induced endotoxemia in rats, thalphorphine was found to attenuate the activation of NF-κB. nih.gov This was evidenced by the inhibition of the nuclear translocation of NF-κB in H9C2 cells. nih.gov Furthermore, in Raw264.7 macrophage cells, thalphorphine treatment led to a reduction in LPS-induced IκBα degradation, a key step in the activation of NF-κB. nih.gov Research in endotoxemic rabbits has also shown that thalphorphine can down-regulate the p38 MAPK/NF-κB pathway, contributing to its protective effects on myocardial function. mdpi.comnih.gov This modulation of NF-κB signaling helps to decrease the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). nih.gov

PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade for cell survival and growth. Thaliporphine has been observed to up-regulate this pathway. In lipopolysaccharide-induced endotoxemic rabbits, thalphorphine protected against myocardial dysfunction by potentially up-regulating the PI3K/Akt/mTOR pathway. mdpi.comnih.govresearchgate.net Western blot analysis revealed that thalphorphine treatment in these rabbits could reverse the LPS-induced decrease in the expression of phospho-Akt and mTOR. researchgate.net This up-regulation of the PI3K/Akt/mTOR pathway is considered a protective mechanism, as it can inhibit inflammation and apoptosis. researchgate.netresearchgate.net

Pathway ComponentEffect of this compoundExperimental ModelReference
Phospho-AktIncreased expressionEndotoxemic Rabbits researchgate.net
mTORIncreased expressionEndotoxemic Rabbits researchgate.net

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another significant signaling cascade involved in inflammation and cellular stress responses. Research has indicated that thalphorphine down-regulates the p38 MAPK pathway. In a study on lipopolysaccharide-induced endotoxemic rabbits, thalphorphine was found to protect against myocardial dysfunction by possibly down-regulating the p38 MAPK/NF-κB pathway. mdpi.comnih.gov This suggests that the anti-inflammatory effects of thalphorphine are, in part, mediated through the inhibition of this pathway. The down-regulation of the p38 MAPK pathway by thalphorphine contributes to the suppression of inflammatory responses. mdpi.comnih.gov

Toll-like Receptor 4 (TLR4) Signaling Attenuation

Thalphorphine has been shown to ameliorate cardiac depression in endotoxemic rats by attenuating Toll-like receptor 4 (TLR4) signaling. nih.govjci.org This attenuation occurs downstream of TGF-β-activated kinase 1 (TAK-1) phosphorylation and subsequent NF-κB signaling in both cardiomyocytes and macrophages. nih.govnih.gov By interfering with the TLR4 signaling cascade, thalphorphine prevents the nitrosylation of cardiac sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) by peroxynitrite, which is achieved by decreasing the expression of iNOS and TNF-α. nih.gov This action helps to preserve cardiac function during endotoxemia.

Ion Channel Modulation and Electrophysiological Effects

Thalphorphine also exerts its effects by modulating the activity of various ion channels, which has significant electrophysiological consequences.

Calcium Channel Activities

Thalphorphine has been identified as a weak partial agonist of Ca2+ channels. researchgate.netnih.govresearchgate.net In rat ventricular cells, a 10 μM concentration of thalphorphine led to a smaller increase in the peak inward Ca2+ current (ICa) compared to the Ca2+ channel agonist Bay K 8644. nih.gov This increase in ICa was associated with a negative shift in its half-activation potential. nih.govresearchgate.net The positive inotropic effect of thalphorphine, or the increase in the force of muscle contraction, is thought to be due to this partial activation of calcium channels, leading to increased calcium entry. nih.govresearchgate.net This effect was significantly suppressed by the calcium channel blocker verapamil. nih.gov

Ion ChannelThis compound's EffectCell TypeKey FindingReference
Ca2+ ChannelWeak partial agonistRat ventricular cellsSmaller increase in peak ICa compared to Bay K 8644 nih.gov
Na+ ChannelBlocking activityRat ventricular and guinea pig atrial cellsReduced Na+ inward current (INa) nih.gov
K+ ChannelBlocking activityRat and guinea pig ventricular cellsReduced transient outward current (Ito) and delayed rectifying K+ current (Ik) nih.gov

Potassium Channel Blocking Effects

This compound demonstrates significant blocking activity on potassium (K+) channels. nih.gov Research on rat ventricular cells showed that this compound, at concentrations from 1 to 30 μM, dose-dependently reduces the transient outward current (Ito). nih.gov Specifically, a 10 μM concentration of this compound was found to reduce the peak Ito in these cells to 37.3 ± 2.1% of the control. nih.gov Furthermore, in guinea pig ventricular cells, the same concentration of this compound reduced the delayed rectifying K+ current (Ik) to 45.3 ± 1.8% of the control. nih.gov This inhibition of K+ efflux is a key factor in the prolongation of the action potential duration. nih.gov The this compound derivative TM1 also inhibits the transient potassium outward current (Ito). airitilibrary.comncl.edu.tw

Electrophysiological Parameters in Excitable Cells

The interactions of this compound with sodium and potassium channels lead to marked changes in the electrophysiological parameters of excitable cardiac cells. In both rat and guinea pig atrial and ventricular cells, this compound (in a 3-10 μM range) significantly inhibits the action potential upstroke and prolongs the action potential duration (APD50). nih.govresearchgate.net The inhibition of the Na+ inward current is responsible for the reduced upstroke velocity, while the blockade of K+ outward currents contributes to the lengthening of the action potential duration. nih.gov These effects highlight this compound's capacity to modulate cardiac cell excitability directly. nih.govresearchgate.net

Table 1: Effects of this compound on Ion Currents in Cardiac Cells

Cell Type Ion Current This compound Concentration Effect Reference
Rat Ventricular Cells Transient Outward K+ Current (Ito) 10 μM Reduced to 37.3 ± 2.1% of control nih.gov
Guinea Pig Ventricular Cells Delayed Rectifying K+ Current (Ik) 10 μM Reduced to 45.3 ± 1.8% of control nih.gov

Regulation of Inflammatory Mediators and Enzymes

Inducible Nitric Oxide Synthase (iNOS) Expression Inhibition

This compound has been shown to selectively inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov In studies using J774.2 macrophages stimulated with lipopolysaccharide (LPS), this compound inhibited the formation of nitrites/nitrates by preventing the expression of the iNOS enzyme, rather than by directly affecting the enzyme's activity once expressed. nih.gov This effect is similar to that of dexamethasone. nih.gov The mechanism for this inhibition appears to be linked to its effect on cytokine signaling; this compound significantly inhibits LPS-stimulated interleukin-1 beta (IL-1β) synthesis in macrophages, which in turn is a known inducer of iNOS. nih.govcabidigitallibrary.org It also attenuated LPS-induced iNOS expression in Raw264.7 cells. nih.govresearchgate.net However, this compound does not inhibit the constitutive form of nitric oxide synthase found in endothelial cells. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Production Modulation

This compound modulates the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net In studies on Raw264.7 macrophage cells, this compound was found to attenuate the expression of TNF-α following stimulation with lipopolysaccharide (LPS). nih.govresearchgate.net The overproduction of TNF-α is associated with a variety of inflammatory conditions. researchgate.net this compound's ability to decrease TNF-α levels suggests a mechanism for its anti-inflammatory properties, which may involve the suppression of NF-κB signaling pathways. researchgate.net Specifically, research indicates that this compound can diminish TNF-α and caspase-3 dependent cell apoptosis. researchgate.net While TNF-α can have complex, concentration-dependent effects on cardiomyocytes, its sustained high levels are often linked to negative inotropic effects. physiology.org

Reactive Oxygen Species (ROS) and Superoxide (B77818) Anion Scavenging

This compound demonstrates significant antioxidant properties through its ability to scavenge reactive oxygen species (ROS) and superoxide anions. nih.govresearchgate.net Reactive oxygen species, which include superoxide anions, are highly reactive molecules that can cause cellular damage and contribute to inflammation when produced in excess. plos.orgnih.gov In enzymatically isolated ventricular cells, this compound was shown to decrease intracellular levels of both nitric oxide (NO) and ROS. nih.gov Its cardioprotective effects in the context of ischemia-reperfusion injury are attributed, in part, to this antioxidant activity. researchgate.net A derivative of this compound also demonstrated the ability to scavenge superoxide. airitilibrary.com This scavenging activity helps protect cells from oxidative stress, a common feature in many pathological conditions. researchgate.netphysiology.org

Table 2: Summary of this compound's Effects on Inflammatory Mediators

Mediator/Enzyme Cell/Model System Stimulus Effect of this compound Reference
iNOS J774.2 Macrophages Lipopolysaccharide (LPS) Inhibited expression nih.gov
iNOS Raw264.7 Cells Lipopolysaccharide (LPS) Attenuated expression nih.govresearchgate.net
TNF-α Raw264.7 Cells Lipopolysaccharide (LPS) Attenuated expression nih.govresearchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions

This compound's anti-inflammatory properties appear to be mediated, in part, through its interaction with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Research suggests that this compound's impact on these pathways is likely indirect, focusing on the regulation of enzyme expression rather than direct enzymatic inhibition.

While some related aporphine (B1220529) alkaloids have been shown to directly inhibit LOX activity, current research on this compound points towards a more nuanced mechanism. cabidigitallibrary.org Studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov The expression of iNOS is often co-regulated with COX-2, a key enzyme in the COX pathway responsible for producing prostaglandins during inflammation. nih.gov By suppressing upstream signaling molecules that trigger the expression of both iNOS and COX-2, this compound can effectively reduce the inflammatory response.

Further evidence for an indirect regulatory role comes from a study on a this compound derivative, TM-1. In a model of brain ischemia/reperfusion injury, TM-1 was found to significantly inhibit the mRNA expression of COX-2. ncl.edu.tw This finding suggests that this compound and its derivatives can modulate the COX pathway at the transcriptional level, thereby reducing the production of inflammatory prostaglandins.

While direct inhibition of LOX enzymes by this compound has not been definitively established, the suppression of inflammatory signaling pathways by this compound would likely have a downstream effect on the production of leukotrienes, the products of the LOX pathway. Some studies on other bioactive alkaloids found in Cortex Phellodendri, a plant source of this compound, have demonstrated direct inhibitory activities against both 5-LOX and COX-2. researchgate.netresearchgate.net This suggests that while this compound's primary mechanism may be indirect, a broader extract from its natural source could exert a multi-pronged anti-inflammatory effect by targeting these enzymes directly.

Mechanisms Related to Apoptosis and Cell Cycle Regulation

This compound has been shown to influence fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression. These mechanisms are crucial for its potential therapeutic effects, including its cardioprotective and anti-cancer activities.

Caspase-3 Dependent Apoptosis Pathways

A significant body of evidence indicates that this compound can induce apoptosis through a caspase-3 dependent pathway. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation is a hallmark of programmed cell death.

In a study on endotoxemic rabbits, this compound was found to exert a cardioprotective effect by decreasing TNF-α and caspase-3 dependent cell apoptosis in cardiomyocytes. nih.gov The administration of this compound led to a reduction in caspase-3 activity, which was consistent with decreased levels of cardiac troponin I (cTnI) and lactate (B86563) dehydrogenase (LDH), markers of cardiac cell damage. nih.gov

Further research in a guinea pig model of cardiovascular collapse also demonstrated that this compound inhibited cell death-related pathways, as evidenced by reduced caspase-3 activity. researchgate.net This anti-apoptotic effect contributed to a reduction in myocardial infarct size. researchgate.net These findings highlight that the modulation of caspase-3 activity is a central mechanism through which this compound protects cardiac tissue from damage during inflammatory and ischemic events.

Model System Key Findings Reference
Endotoxemic RabbitsDecreased caspase-3 dependent cell apoptosis in cardiomyocytes. nih.gov
Guinea Pig (Cardiovascular Collapse)Reduced caspase-3 activity, leading to a smaller myocardial infarct size. researchgate.net

Anti-apoptotic Protein Expression (e.g., Bcl-2)

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, with the Bcl-2 family playing a pivotal role. While direct evidence of this compound's effect on Bcl-2 expression is limited, studies on its derivatives and related compounds provide insights into this mechanism.

A study on the this compound derivative, TM-1, in a model of brain ischemia/reperfusion injury, revealed that TM-1 administration led to an increase in the mRNA expression of Bcl-xL, an anti-apoptotic member of the Bcl-2 family. ncl.edu.tw Concurrently, TM-1 decreased the expression of the pro-apoptotic protein Bax. ncl.edu.tw The resulting increase in the Bcl-xL/Bax ratio would favor cell survival and inhibit apoptosis.

While not a direct study on this compound, research on the immunomodulatory drug thalidomide (B1683933) has shown that it can decrease the expression of Bcl-2 in myeloma cells, thereby promoting apoptosis. nih.gov This finding in a different therapeutic context underscores the importance of Bcl-2 family proteins as targets for modulating apoptosis. The ability of this compound's derivative to upregulate an anti-apoptotic Bcl-2 family member suggests a sophisticated and context-dependent regulation of apoptosis by this class of compounds.

Compound Model System Effect on Anti-apoptotic Proteins Reference
TM-1 (this compound derivative)Rat Brain (Ischemia/Reperfusion)Increased mRNA expression of Bcl-xL. ncl.edu.tw

Cell Cycle Arrest Mechanisms in Preclinical Models

This compound and its related aporphine alkaloids have been investigated for their ability to interfere with the cell cycle, a key strategy in cancer therapy. By halting the progression of the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells.

Studies on thaliblastine (B1215902) (thalicarpine), a dimeric aporphine benzylisoquinoline alkaloid structurally related to this compound, have demonstrated its ability to induce cell cycle arrest. nih.gov In an ovarian tumor cell line, thaliblastine initially caused a block in the G2/M phase of the cell cycle, followed by a prominent arrest in the G1 phase. nih.gov

Other aporphine alkaloids, such as crebanine (B1669604), have also been shown to induce G0/G1 cell cycle arrest in glioblastoma cells. frontiersin.org Similarly, piperine, a natural alkaloid, has been found to cause G1 phase cell cycle arrest in melanoma cells. nih.gov The arrest in the G1 phase is often associated with the downregulation of key cell cycle proteins like cyclin D1. nih.gov

While direct studies on this compound's effect on the cell cycle are not as prevalent, the findings from these related compounds in various preclinical cancer models suggest that a likely mechanism of action for this compound's potential anti-proliferative effects involves the induction of cell cycle arrest, particularly at the G1 or G2/M checkpoints.

Compound Cell Line Phase of Cell Cycle Arrest Reference
Thaliblastine (related alkaloid)Ovarian Tumor (O-342)G2/M and G1 nih.gov
Crebanine (aporphine alkaloid)GlioblastomaG0/G1 frontiersin.org
Piperine (natural alkaloid)Melanoma (SK MEL 28, B16 F0)G1 nih.gov

Preclinical Pharmacological Research and Therapeutic Potential of Thaliporphine

Cardiovascular System Research

Thaliporphine has demonstrated a range of effects on the cardiovascular system in various preclinical models, suggesting its potential as a modulator of cardiac function and a protective agent against cardiac injury.

Research has shown that this compound influences the contractile force of the heart muscle. Studies on isolated rat cardiac tissue have identified this compound as having a positive inotropic effect, meaning it increases the strength of myocardial contraction. acs.orgresearchgate.net When compared to its optical isomer and other N-homologues, this compound demonstrated superior positive inotropic effects alongside less pronounced negative chronotropic (heart rate-lowering) effects. acs.orgresearchgate.net Further investigations in models of endotoxemia revealed that this compound can recover the functional properties of intracellular Ca²⁺ handling and cardiac contraction. nih.gov This recovery is associated with its ability to decrease the nitrosylation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2). nih.gov

Table 1: Effects of this compound on Myocardial Contractility

Experimental Model Observed Effect Associated Mechanism Citation
Isolated Rat Cardiac Tissue Positive Inotropic Effect (Increased Contractility) Direct action on cardiac muscle acs.orgresearchgate.net

This compound is recognized in scientific literature as a potent antiarrhythmic agent. acs.orgresearchgate.net Its potential to correct irregular heart rhythms has been a key area of investigation, forming the basis for the synthesis and evaluation of its N-homologues and optical isomers to understand the structure-activity relationship for its myocardial effects. acs.orgbiocrick.com

This compound has shown significant cardioprotective effects in animal models of endotoxemia, a condition of systemic inflammation induced by bacterial endotoxins like lipopolysaccharide (LPS). In endotoxemic rats, this compound was found to ameliorate cardiac depression and improve survival. nih.govresearchgate.net It can recover impaired left ventricular systolic function following LPS injection. researchgate.netmdpi.com

The protective mechanisms are multifaceted and involve the modulation of key inflammatory signaling pathways. Research indicates that this compound attenuates the Toll-like receptor 4 (TLR4) signaling pathway. nih.govplos.org It acts downstream of TAK-1 phosphorylation, leading to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway in both cardiomyocytes and macrophages. nih.govresearchgate.netplos.org This inhibition prevents the subsequent expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, in endotoxemic rabbits, this compound protects against myocardial dysfunction through both preload-dependent and -independent mechanisms. researchgate.netmdpi.com This protection is linked to the upregulation of the "pro-survival" PI3K/Akt/mTOR pathway and the downregulation of the "pro-inflammatory" p38 MAPK/NF-κB pathway. mdpi.comresearchgate.net These actions collectively reduce TNF-α levels and caspase-3 dependent cell apoptosis, which is consistent with observed reductions in cardiac injury markers like lactate (B86563) dehydrogenase (LDH). researchgate.netmdpi.com

Table 2: Cardioprotective Mechanisms of this compound in Endotoxemia

Signaling Pathway Effect of this compound Downstream Consequence Citation
TLR4/TAK-1/NF-κB Attenuation/Inhibition Decreased iNOS and TNF-α expression; reduced inflammation nih.govplos.org
PI3K/Akt/mTOR Upregulation Promotion of cell survival mdpi.comresearchgate.net

This compound demonstrates cardioprotective effects against ischemia-reperfusion (I/R) injury, the tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. In rat heart models, this compound administered before reperfusion was found to reduce the myocardial infarct size and decrease cardiac myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. researchgate.net This was accompanied by a significant improvement in the recovery of cardiac function, as measured by the rate of pressure development (+dp/dt max). researchgate.net

The mechanism behind this protection appears to involve the activation of opioid receptors and the opening of mitochondrial ATP-sensitive potassium (KATP) channels. researchgate.net The protective effects of this compound were diminished by opioid receptor antagonists like naloxone (B1662785) and naltrexone, as well as by mitochondrial KATP channel blockers. researchgate.net These findings suggest that this compound protects against I/R injury through a mechanism shared with morphine, another opioid receptor agonist, but potentially with stronger activity. researchgate.netd-nb.info

Table 3: Effects of this compound on Myocardial Ischemia-Reperfusion Injury in Rats

Parameter Effect of this compound Citation
Infarct Size Reduced researchgate.netresearchgate.net
Cardiac Function (+dp/dt max) Improved researchgate.net
Plasma Creatine Kinase Reduced researchgate.net

Anti-inflammatory Research

The anti-inflammatory properties of this compound are a cornerstone of its observed protective effects, particularly in the context of cardiovascular distress.

In systemic inflammatory models, such as LPS-induced endotoxemia, this compound exhibits potent anti-inflammatory activity. mdpi.complos.org Its mechanism is closely tied to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govresearchgate.net By inhibiting NF-κB, this compound effectively reduces the production of key pro-inflammatory cytokines, including TNF-α. nih.govmdpi.com This effect has been observed in both macrophages and cardiomyocytes. nih.gov The compound also alleviates oxidative stress by preserving superoxide (B77818) dismutase (SOD) activity and decreasing the production of nitric oxide (NO) and reactive oxygen species (ROS). researchgate.netnih.gov These anti-inflammatory and antioxidant actions contribute to its ability to attenuate organ injury and improve survival in preclinical sepsis models. researchgate.netmdpi.com

Table of Mentioned Compounds

Compound Name
5-hydroxytryptamine (Serotonin)
Caspase-3
Collagen
Creatine Kinase
Glaucine (B1671577)
Inducible Nitric Oxide Synthase (iNOS)
Lactate Dehydrogenase (LDH)
Laurolitsine
Lipopolysaccharide (LPS)
Morphine
Myeloperoxidase (MPO)
N-formylnorglaucine
N-propylnorglaucine
Naloxone
Naltrexone
Nitric Oxide (NO)
Pancordine
Reactive Oxygen Species (ROS)
Superoxide Dismutase (SOD)
This compound
Tumor Necrosis Factor-alpha (TNF-α)

Organ-Specific Anti-inflammatory Effects (e.g., Lung Injury)

Preclinical studies have highlighted the potential of this compound and its derivatives in mitigating organ-specific inflammation, particularly in the context of acute lung injury (ALI). In a rat model of traumatic brain injury (TBI), which often leads to ALI, administration of a this compound derivative, TM-1, was found to significantly reduce pulmonary edema. nih.gov This was evidenced by a decreased wet/dry weight ratio in the lungs. nih.gov Histological analysis further revealed that TM-1 administration led to a reduction in interstitial edema and the infiltration of inflammatory cells in the lung tissue. nih.gov The protective effects of TM-1 may be linked to the downregulation of aquaporin-1 (AQP1) and aquaporin-4 (AQP4), which are water channel proteins involved in fluid balance. nih.gov

Furthermore, this compound has demonstrated protective effects against endotoxemia-induced multiple organ injury. In rats treated with lipopolysaccharide (LPS) to induce endotoxemia, this compound treatment significantly reduced serum levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. researchgate.netcurresweb.com This reduction in TNF-α was associated with a decrease in inflammatory cell infiltration into injured tissues, including the liver and heart. researchgate.net this compound also improved the survival rate in LPS-treated mice in a dose-dependent manner. researchgate.net These findings suggest that this compound's anti-inflammatory properties, mediated in part by the suppression of TNF-α and other inflammatory mediators, contribute to its organ-protective effects during systemic inflammation. researchgate.netnih.gov

Metabolic Regulation Research

This compound has been investigated for its potential role in metabolic regulation, with a focus on its effects on glucose homeostasis.

Glucose Homeostasis Modulation

Studies in both normal and diabetic rat models have shown that this compound can effectively lower plasma glucose levels. researchgate.netnih.gov A bolus intravenous injection of this compound resulted in a dose-dependent decrease in plasma glucose. nih.govnih.gov Furthermore, this compound was found to be particularly potent in its antihyperglycemic effect in both streptozotocin (B1681764) (STZ)-induced type 1 diabetic models and nicotinamide-STZ induced type 2 diabetic models. researchgate.netnih.gov In normal rats, this compound administration also significantly attenuated the rise in plasma glucose during an intravenous glucose challenge test, indicating improved glucose tolerance. nih.govmdpi.comairitilibrary.com

Glycogen (B147801) Synthesis in Skeletal Muscle

In addition to its effects on insulin (B600854) secretion, this compound has been shown to increase glucose utilization, particularly through the promotion of glycogen synthesis in skeletal muscle. researchgate.netnih.govmdpi.com Studies have reported that treatment with this compound significantly increases glycogen content in the skeletal muscle of both normal and diabetic rats. researchgate.netairitilibrary.comncl.edu.tw Skeletal muscle is a primary site for glucose disposal, and enhancing glycogen synthesis provides an effective mechanism for clearing glucose from the bloodstream. nih.gov This action, combined with the stimulation of insulin release, points to a dual mechanism for this compound's hypoglycemic effects. researchgate.netnih.gov

Antiproliferative and Anticancer Research (In vitro/In vivo Preclinical)

Aporphine (B1220529) alkaloids, the class of compounds to which this compound belongs, have been noted for their potential antiproliferative and anticancer activities in modern pharmacological studies. nih.gov Research has indicated that these alkaloids exhibit a range of biological effects, including anticancer, antiviral, and anti-inflammatory properties. nih.gov While specific preclinical data on the direct antiproliferative and anticancer effects of this compound are part of a broader investigation into aporphine alkaloids, related compounds have shown activity in these areas. For instance, other aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. thieme-connect.comthieme-connect.com The investigation into the potential of aporphine alkaloids as anticancer agents is an ongoing area of research. nih.gov

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various human cancer cell lines. While specific IC50 values for this compound are not consistently reported across studies, research on related aporphine alkaloids provides context for their potential anti-cancer activity. For instance, the aporphine alkaloid neolitsine (B8057364) was found to be most active against HeLa and 3T3 cells with IC50 values of 21.6 µM and 21.4 µM, respectively. nih.gov Other aporphine alkaloids, cassythine and actinodaphnine, showed the highest activity against Mel-5 and HL-60 cells. nih.gov Another study on aporphine alkaloids from Annona reticulata reported that norushinsunine (B12322010) exhibited strong cytotoxicity against A-549, K-562, HeLa, and MDA-MB cancer cell lines with IC50 values ranging from 7.4 to 8.8 µg/ml. sapub.org

It is important to note that the cytotoxic effects of these compounds can be dose-dependent. sapub.org The presence of a hydroxyl group at certain positions in the aporphine structure may contribute to increased cytotoxicity against cancer cells while showing lower toxicity to normal cells. sapub.org

Table 1: Cytotoxicity of Selected Aporphine Alkaloids in Cancer Cell Lines

AlkaloidCancer Cell LineIC50 Value
NeolitsineHeLa21.6 µM
Neolitsine3T321.4 µM
CassythineMel-524.3 µM
CassythineHL-6019.9 µM
ActinodaphnineMel-525.7 µM
ActinodaphnineHL-6015.4 µM
NorushinsunineA-5497.4 - 8.8 µg/ml
NorushinsunineK-5627.4 - 8.8 µg/ml
NorushinsunineHeLa7.4 - 8.8 µg/ml
NorushinsunineMDA-MB7.4 - 8.8 µg/ml

Molecular Targeting in Cancer Pathways (e.g., DNA interaction, telomerase)

The anticancer activity of aporphine alkaloids like this compound is believed to involve interactions with key cancer pathways. One of the primary targets is telomerase, an enzyme highly expressed in about 90% of cancer cells and crucial for their unlimited proliferation. brieflands.com Telomerase maintains telomere length, protecting chromosome ends and preventing the natural process of cell division cessation. brieflands.commdpi.com Inhibiting telomerase can lead to telomere shortening, ultimately triggering senescence and apoptosis in cancer cells. brieflands.com

Telomerase is recruited to telomeres during the S phase of the cell cycle through interactions involving its hTERT component and the shelterin complex. frontiersin.org Small molecules can directly interact with the hTERT component of telomerase, leading to a dose-dependent inhibition of its activity. brieflands.com While direct evidence for this compound's interaction with telomerase is still emerging, the general mechanism of telomerase inhibition by small molecules provides a plausible avenue for its anticancer effects. brieflands.com The targeting of telomerase is an attractive strategy because it is largely absent or present at very low levels in most normal cells, potentially minimizing side effects. brieflands.com

Apoptosis and Cell Cycle Effects in Cancer Models

This compound and related aporphine alkaloids have been shown to induce apoptosis (programmed cell death) and affect the cell cycle in cancer models. researchgate.net For example, the aporphine alkaloid crebanine (B1669604) has been demonstrated to sensitize human lung adenocarcinoma cells (A549) to TNF-α-induced apoptosis. researchgate.net It also exerts anti-proliferative effects by inducing cell cycle arrest at the G1 phase. researchgate.net Another aporphine, (+)-xylopine, caused G2/M cell cycle arrest in HepG2 cells. researchgate.net

The induction of apoptosis is a key mechanism for the anti-cancer effects of many natural compounds. maedica.roinnovationaljournals.com This process can be initiated through various signaling pathways, often involving the activation of caspases, which are enzymes central to the execution of apoptosis. innovationaljournals.com Furthermore, some natural compounds can influence the expression of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), leading to the arrest of cancer cell proliferation. mdpi.com

Research on Other Biological Activities

Beyond its potential in cancer therapy, this compound has been investigated for other significant biological effects.

Antioxidant Effects

This compound has demonstrated notable antioxidant properties. mdpi.com It has been shown to reduce serum superoxide anion and TNF-α levels in animal models of endotoxemia. mdpi.com This antioxidant activity may contribute to its protective effects against organ injury. mdpi.comresearchgate.net The free radical scavenging ability is a common feature of many natural compounds and is considered a beneficial property for human health. researchgate.net Various extracts from medicinal plants have shown significant antioxidant activities in vitro, including scavenging of DPPH, hydroxyl, and superoxide radicals. nih.govnih.govmdpi.com

Alpha-1 Adrenoceptor Antagonism

This compound is recognized as an alpha-1 adrenoceptor antagonist. researchgate.net This activity has been observed in various animal tissues. wikipedia.org Alpha-1 adrenergic receptor antagonists are a class of drugs that block the activation of alpha-1 adrenoceptors, which can lead to effects such as vasodilation. nih.govdrugbank.com This property of this compound has been linked to its ability to partially restore the fall in mean arterial pressure and vascular hyporeactivity in models of endotoxemia. nih.gov

Potential Interactions with ATP Citrate (B86180) Lyase (ACLY)

Recent research has pointed towards a potential interaction between aporphine alkaloids and ATP citrate lyase (ACLY). researchgate.netacs.org ACLY is a crucial enzyme in the synthesis of acetyl-CoA, a key building block for fatty acids and cholesterol. nih.gov The enzyme is highly expressed in many cancers and is considered a therapeutic target. nih.gov A study on alkaloids from Dactylicapnos scandens found that two aporphine alkaloids exhibited high ACLY inhibitory activity with IC50 values of 10.48 ± 1.59 and 10.89 ± 4.89 μM. researchgate.net While direct studies on this compound's effect on ACLY are needed, the findings with related compounds suggest this as a promising area for future investigation. researchgate.netacs.org

Research in Traumatic Brain Injury Models

Preclinical research has explored the therapeutic potential of this compound and its derivatives in experimental models of traumatic brain injury (TBI). These studies primarily focus on the neuroprotective effects and the mitigation of secondary injuries that often complicate TBI. The research highlights mechanisms such as the reduction of brain contusion volume, improvement in functional outcomes, and modulation of inflammatory and cell death pathways.

A significant portion of the research has centered on a this compound derivative, designated as TM-1. In a rat model of TBI, administration of TM-1 demonstrated a notable reduction in the volume of brain contusion and an improvement in functional deficits. cabidigitallibrary.org The therapeutic window for TM-1 was identified, with administration 3 to 4 hours post-injury showing beneficial effects. cabidigitallibrary.org Mechanistically, the neuroprotective effects of TM-1 have been linked to the upregulation of autophagy and heme oxygenase-1 (HO-1) expression, a protein known for its antioxidant, anti-inflammatory, and anti-apoptotic properties. cabidigitallibrary.orgairitilibrary.com The inhibition of HO-1 activity was found to suppress the protective effects of TM-1 against cell death, suggesting that its therapeutic action is, at least in part, mediated through the induction of HO-1. airitilibrary.com

In vitro studies using a model of brain ischemia (oxygen-glucose deprivation/reoxygenation) further support the neuroprotective potential of this compound derivatives. In mixed neuronal/glial cell cultures, TM-1 was shown to protect against cell death and inhibit apoptosis induced by oxidative stress. airitilibrary.com

Traumatic brain injury can also lead to complications in other organs, such as acute lung injury (ALI). Research has shown that this compound and its derivatives possess antioxidant and alpha-1 adrenoceptor antagonistic activities which can ameliorate such secondary injuries. cabidigitallibrary.orgnih.gov In TBI models, the this compound derivative TM-1 was found to improve TBI-induced ALI. nih.gov This protective effect on the lungs was associated with the downregulation of aquaporin-1 (AQP1) and aquaporin-4 (AQP4) expression, which are water channel proteins involved in the formation of pulmonary edema. nih.gov The suppression of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and superoxide anion (O2·−) production are also suggested as potential mechanisms for the positive effects of this compound. nih.gov

The inhibition of aquaporin-4 (AQP4) by this compound has also been highlighted as a mechanism for reducing brain edema following TBI. researchgate.net

Detailed Research Findings

Model Compound Key Findings Mechanistic Insights Reference
Rat TBI ModelThis compound Derivative (TM-1)- Significantly reduced TBI-induced contusion volumes.- Improved functional deficits.- Upregulated autophagy and HO-1 expression. cabidigitallibrary.org
In Vitro Ischemia Model (OGD/R)This compound Derivative (TM-1)- Protected against neuronal cell death.- Inhibited apoptosis.- Protective effects partially mediated by HO-1 induction. airitilibrary.com
Rat TBI-induced Acute Lung Injury ModelThis compound Derivative (TM-1)- Improved acute lung injury.- Reduced pulmonary edema.- Downregulated AQP1 and AQP4 expression.- Potential suppression of TNF-α, NO, and O2·−. nih.gov

Structure Activity Relationship Sar Studies of Thaliporphine and Its Analogues

Impact of N-Homologues and Optical Isomers on Biological Activity

The stereochemistry and the nature of the substituent on the nitrogen atom of the aporphine (B1220529) skeleton are critical determinants of biological activity. Studies on thaliporphine and its derivatives have revealed that even subtle changes, such as altering the alkyl chain length on the nitrogen or changing the spatial orientation of the molecule, can significantly modify its pharmacological effects.

Detailed research has demonstrated the stereoselectivity of this compound's action. The naturally occurring, right-handed optical isomer, (+)-thaliporphine, exhibits superior myocardial activity compared to its synthetic left-handed counterpart. Specifically, (+)-thaliporphine was found to possess better positive inotropic (increasing the force of heart muscle contraction) and less negative chronotropic (decreasing the heart rate) effects on rat cardiac tissue. nih.gov This indicates that the specific three-dimensional arrangement of the molecule is crucial for its interaction with cardiac receptors or ion channels.

Compound/AnalogueStructural FeatureImpact on Biological ActivityReference
(+)-ThaliporphineR-configuration (dextrorotatory), N-methyl groupOptimal activity on rat cardiac tissue; better positive inotropic and less negative chronotropic effects compared to its isomer and other N-homologues. nih.gov
(-)-ThaliporphineS-configuration (levorotatory)Reduced positive inotropic and increased negative chronotropic effects compared to (+)-thaliporphine. nih.gov
This compound N-Homologues (e.g., N-ethyl, N-propyl)Longer N-alkyl chainsGenerally less potent myocardial activity compared to the N-methyl group of this compound. nih.gov
General AporphinesLevoduction of 6a in ring CConsidered a contributing factor to antiarrhythmic efficacy. nih.gov

Role of Hydroxyl and Methoxy (B1213986) Substitutions on Aporphine Skeleton

The pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings (A and D) of the aporphine skeleton is a key factor influencing the diverse biological activities of these alkaloids. The presence, number, and position of these oxygenated substituents can dramatically alter a compound's potency and its spectrum of action, including antiarrhythmic and anticancer effects.

Research into the antiarrhythmic properties of aporphine derivatives has underscored the importance of methoxy groups on the D-ring. For instance, the 8-, 9-, and 10-methoxy groups are considered significant for antiarrhythmic efficacy. nih.gov The removal of these methyl groups, which results in hydroxyl groups, can lead to a reduction in this activity. nih.gov This suggests that the methoxy substitutions are crucial functional groups for this particular biological effect. In another context, the 1,2-dimethoxy group structure on ring A is thought to contribute to antiarrhythmic activity by widening the planar configuration of the molecule, potentially enhancing its interaction with biological targets. mdpi.com

In studies related to anticancer activity, the substitution patterns are also critical. For example, the presence of N-methyl and N-(2-hydroxypropyl) groups on the simple aporphine skeleton has been identified as beneficial for cytotoxicity against cancer cells. nih.gov The conversion of morphine to apomorphine, a compound used in treating Parkinson's disease, involves the formation of two aromatic hydroxyls, highlighting their importance for its specific neurological activity. nih.gov The arrangement of these functional groups affects the molecule's polarity and hydrogen-bonding capabilities, which in turn governs its binding affinity to various receptors and enzymes.

Substitution FeaturePositionImpact on Biological ActivityReference
Methoxy Groups (-OCH3)C8, C9, C10 on Ring DImportant for antiarrhythmic efficacy. Removal of these groups can reduce activity. nih.gov
Dimethoxy Group (-OCH3)C1, C2 on Ring AMay increase antiarrhythmic activity by widening the molecule's planar configuration. mdpi.com
N-methyl and N-(2-hydroxypropyl)Nitrogen Atom (Ring B)Beneficial for cytotoxicity in cancer cells. nih.gov
Aromatic Hydroxyls (-OH)Aromatic RingsCrucial for the dopamine (B1211576) agonist activity of apomorphine. nih.gov

Influence of Biphenyl and Tetracyclic Core Structural Features

The rigid, tetracyclic core of the aporphine alkaloid family is a fundamental requirement for many of its biological activities. This structural framework provides a specific three-dimensional shape that allows these molecules to interact effectively with their biological targets. Modifications that disrupt this core structure, as well as the formation of more complex dimeric structures, have profound effects on the compound's pharmacological profile.

The integrity of the tetracyclic system, particularly the closed B-ring, is considered necessary for antiarrhythmic activity. It is speculated that the flat, restricted conformation of the intact aporphine structure allows it to embed into myocardial cells more effectively than analogues where the B-ring has been opened. nih.gov This highlights the importance of the rigid tetracyclic scaffold for proper biological function. Aporphine alkaloids are generally characterized by this 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core, which serves as the foundational structure for this class of compounds. nih.gov

Structural FeatureDescriptionImpact on Biological ActivityReference
Tetracyclic CoreThe foundational 4H-dibenzo[de,g]quinoline four-ring structure.Essential for many biological activities, including antiarrhythmic effects. Provides a rigid conformation for target interaction. nih.govnih.gov
Closed B-RingAn intact piperidine (B6355638) ring within the tetracyclic system.Considered necessary for antiarrhythmic activity, as ring-opening reduces efficacy. nih.gov
Biphenyl and Dimeric StructuresTwo aporphine or related alkaloid units linked together.Leads to a diverse range of activities such as antitumor, antimalarial, and vasorelaxant properties, distinct from monomeric aporphines.

Derivatization and Novel Analogue Development

Design Principles for Thaliporphine Derivatives

The design of this compound derivatives is guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features of the molecule with its biological effects. These studies are crucial for rationally designing analogues with improved therapeutic potential.

Key design principles for modifying the aporphine (B1220529) skeleton, including this compound, often focus on several strategic areas of the molecule:

Ring A Modifications : Variations in the substitution pattern on Ring A, such as the presence of a C-1,C-2-methylenedioxy group versus two methoxy (B1213986) groups, can significantly influence the molecule's planar configuration and, consequently, its antiarrhythmic activity. mdpi.com For instance, the 1,2-dimethoxy group structure is associated with an increase in antiarrhythmic effects, potentially by widening the planar area of the molecule. mdpi.com

Nitrogen Atom Quaternization : Modification of the nitrogen atom in Ring B, including N-quaternization, is a critical factor influencing both efficacy and toxicity. mdpi.com The design of derivatives often involves altering the substituent on this nitrogen to modulate receptor binding and pharmacokinetic properties.

Stereochemistry : The stereochemistry at position 6a in Ring C is a determining factor for biological activity. Derivatives are designed to maintain the specific (S)- or (R)-configuration that is optimal for the desired pharmacological effect. mdpi.com

Ring D Substitutions : The pattern of methoxy groups on Ring D (positions 8, 9, 10, and 11) plays a vital role in the compound's activity. SAR studies indicate that the number and position of these groups are directly related to the antiarrhythmic efficacy and toxicity of aporphine alkaloids. mdpi.com Designing derivatives with altered substitution patterns on this ring is a common strategy to fine-tune the biological profile.

These principles, derived from the study of various aporphine alkaloids, provide a framework for the rational design of novel this compound analogues aimed at specific therapeutic targets.

Synthesis and Biological Evaluation of Modified this compound Analogues

The synthesis of modified aporphine analogues, including derivatives of this compound, employs a range of modern organic chemistry techniques. These synthetic routes allow for the systematic modification of the aporphine core to explore the structure-activity relationships.

Common synthetic strategies include:

Pictet-Spengler Cyclization : This reaction is a key step in constructing the core isoquinoline (B145761) structure of the aporphine skeleton. tdl.org

Palladium-Catalyzed Reactions : Techniques like Pd-catalyzed direct arylation of aryl halides are utilized for building the aporphine core and introducing substituents. tdl.orgresearchgate.net Specifically, Pd-XPhos-catalyzed ortho-phenol arylation has been used to generate 8-phenoxy aporphines. nih.gov

Photocatalytic Oxidative Phenol (B47542) Coupling : This method has been applied to construct the aporphine core through intermolecular C-C or C-O bond formation, mimicking biomimetic pathways. nih.gov

Once synthesized, these novel analogues undergo rigorous biological evaluation to determine their pharmacological properties. For example, a series of derivatives from aporphines like crebanine (B1669604), isocorydine, and stephanine were synthesized and evaluated for their antiarrhythmic activities and acute toxicities. mdpi.com The goal of these studies was to identify compounds with higher efficacy and lower toxicity. The results indicated that structural variations in rings A and D, as well as the conformation of ring B, were directly linked to the observed antiarrhythmic effects. mdpi.com

Below is a table summarizing the biological evaluation of selected aporphine derivatives, highlighting their antiarrhythmic activity and toxicity.

CompoundParent AporphineModificationAntiarrhythmic ActivityAcute Toxicity (LD₅₀, mg/kg, mice)
2b CrebanineN-quaternization & Ring D modificationHigh59.62
1d IsocorydineRing A modificationLowNot specified
6c CrebanineSide chain additionInactiveNot specified

This table is generated based on findings from a study on aporphine derivatives to illustrate the type of data collected in biological evaluations. mdpi.com

These evaluations are essential for identifying promising lead compounds for further development. For instance, compound 2b, a derivative of crebanine, showed significantly higher antiarrhythmic activity and lower toxicity, marking it as a potential candidate for arrhythmia treatment. mdpi.com

Exploration of Dimeric and Polymeric Aporphine Constructs

Beyond monomeric analogues, research has extended to the synthesis and evaluation of dimeric aporphine constructs. These molecules consist of two aporphine units linked together, often through an ether bond. The rationale behind creating these dimers is to explore new pharmacological space and potentially achieve enhanced or novel biological activities.

Dimeric aporphines are classified based on the linkage between the two monomeric units. A common type is the bisaporphine, where two aporphine units are connected by an ether bond, for example, between positions C8 and C9' or C8 and C11'. nih.gov These complex structures have been isolated from natural sources and have also been targets for chemical synthesis.

A notable synthetic approach involves the non-phenolic oxidative coupling of a precursor molecule. For example, the oxidative coupling of thalicarpine, a related alkaloid, using vanadium oxytrifluoride (VOF₃) has been used to produce aporphine–proaporphine dimers. nih.gov These dimers can then be further transformed, such as through dienol-benzene rearrangement, to yield bisaporphine structures. nih.gov

These dimeric compounds have shown a range of interesting biological activities, including:

Antitumor

Antimalarial

Antimicrobial

Antiplatelet aggregation

Vasorelaxant properties

For example, a series of tested dimeric aporphines demonstrated significant antimalarial activity, with ED₅₀ values against the W-2 strain ranging from 10.2 to 24.2 ng/mL. nih.gov The exploration of these larger, more complex structures opens up new avenues for developing potent therapeutic agents based on the aporphine scaffold. While the primary focus has been on dimers, the principles could theoretically be extended to polymeric constructs, although research in that area is less developed.

Advanced Analytical Methodologies in Thaliporphine Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, ECD)

The definitive identification and structural characterization of thaliporphine rely heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, has been instrumental in determining the carbon-hydrogen framework and functional groups of this compound researchgate.netcabidigitallibrary.orgplos.orgacs.orgnih.gov. These techniques provide detailed information about the connectivity and chemical environment of atoms within the molecule, enabling precise structural assignment slideshare.netuni-duesseldorf.defrontiersin.org. ¹H NMR spectroscopy has also proven valuable in monitoring the optical purity of this compound salts during resolution processes researchgate.netacs.orgnih.gov.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is crucial for determining the molecular weight and fragmentation patterns of this compound, thereby confirming its elemental composition and providing further structural insights cabidigitallibrary.orgplos.orgslideshare.netoup.comoup.combibliotekanauki.pl. The combination of NMR and MS data offers a comprehensive approach for unambiguous structural elucidation and identification in complex mixtures frontiersin.org. Electronic Circular Dichroism (ECD) investigations have also been employed to ascertain the absolute configuration of chiral molecules, including this compound derivatives, providing critical information about their stereochemistry researchgate.net.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques are indispensable for isolating this compound from complex plant extracts and assessing its purity. High-Performance Liquid Chromatography (HPLC) is the predominant method used for both the separation and quantitative analysis of this compound researchgate.netplos.orgoup.comresearchgate.netacs.org. Studies have optimized HPLC conditions, including mobile phase composition and gradient profiles, to achieve efficient separation of this compound from other alkaloids researchgate.net. For instance, a purity of greater than 99% for synthesized this compound was confirmed using HPLC, with a characteristic retention time of 15.17 minutes under specific chromatographic conditions plos.org. Preparative Thin-Layer Chromatography (TLC) has also been utilized as an initial step for isolating the compound cabidigitallibrary.org. HPLC is also employed to monitor the optical purity of resolved this compound salts researchgate.netacs.orgnih.gov.

Electrophysiological Approaches for Ion Channel Activity Measurement

This compound's significant effects on cardiac electrophysiology have been extensively studied using electrophysiological techniques. These methods allow for the direct measurement of ion channel activity and cellular electrical properties. Research has demonstrated that this compound markedly inhibits the action potential upstroke and prolongs the action potential duration (APD50) in atrial and ventricular cells researchgate.netresearchgate.netnih.gov.

Specifically, this compound has been shown to dose-dependently reduce the transient outward potassium current (Ito) in rat ventricular cells researchgate.netnih.gov. At a concentration of 10 µM, it reduced the peak Ito to approximately 37.3% researchgate.net. Similarly, the delayed rectifying potassium current (Ik) in guinea pig ventricular cells was reduced by 10 µM this compound to about 45.3% researchgate.netnih.gov. Furthermore, this compound was found to reduce the sodium inward current (INa) in rat ventricular cells, causing a negative shift in its inactivation potential nih.gov. While acting as a weak agonist on calcium inward current (ICa), it caused a smaller increase in peak ICa compared to known agonists and shifted its activation potential to more negative values researchgate.netnih.gov. These findings collectively indicate that this compound possesses potent Na⁺ and K⁺ channel blocking activities researchgate.netnih.gov.

Table 1: Electrophysiological Effects of this compound on Cardiac Ion Channels

Technique/AssayTarget Ion Channel/ProcessEffectConcentrationSpecific FindingReference(s)
ElectrophysiologyAction Potential UpstrokeInhibition3-10 µMMarked inhibition researchgate.netnih.gov
ElectrophysiologyAction Potential Duration (APD50)Prolongation3-10 µMProlonged APD50 researchgate.netnih.gov
ElectrophysiologyTransient Outward Current (Ito)Reduction1-30 µMDose-dependent reduction; 10 µM reduced peak Ito by ~63% (rat ventricular cells) researchgate.netnih.gov
ElectrophysiologyDelayed Rectifying K+ Current (Ik)Reduction10 µMReduced Ik by ~55% (guinea pig ventricular cells) researchgate.netnih.gov
ElectrophysiologyNa+ Inward Current (INa)Reduction1.5 µMReduced INa with negative shift in half inactivation potential nih.gov
ElectrophysiologyCa2+ Inward Current (ICa)Weak Agonism/Increase10 µMSmaller increase than Bay K 8644; negative shift in half activation potential researchgate.netnih.gov

Quantitative Biological Assays for Mechanistic Investigations (e.g., cell-based assays, enzyme activity assays)

Quantitative biological assays, including cell-based assays, are employed to elucidate the mechanisms underlying this compound's observed pharmacological effects. Studies have utilized these assays to investigate this compound's impact on inflammatory pathways and cellular signaling. For instance, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and the synthesis of interleukin-1β (IL-1β) in macrophages uodiyala.edu.iqmdpi.com. It also attenuates the activation of inflammatory signaling pathways such as NFκB and reduces the phosphorylation of JNK, as well as the expression of Bax and caspase-3, thereby mitigating cell death researchgate.netplos.org. While this compound may inhibit iNOS expression, some studies suggest it does not directly affect the enzyme's activity researchgate.net. Its protective effects in models of sepsis-induced myocardial dysfunction have been linked to the modulation of PI3K/Akt/mTOR and p38/NFκB pathways plos.org.

Omics-Based Approaches in Biosynthesis and Mechanism Studies (e.g., Metabolomics, Transcriptomics)

Omics-based approaches, such as metabolomics and transcriptomics, are increasingly used to unravel the complex pathways involved in the biosynthesis of alkaloids like this compound and to understand their broader biological impact. Metabolomic profiling, often employing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/DIA) techniques like MSE, has been used to identify and quantify this compound within plant species such as Corydalis yanhusuo oup.comoup.comnih.govresearchgate.net. These analyses help map the metabolic landscape of plants and identify key secondary metabolites.

Transcriptomic studies, frequently integrated with metabolomics, aim to identify the genes and enzymes responsible for the biosynthesis of these compounds nih.govresearchgate.net. By analyzing gene expression patterns in conjunction with metabolite profiles, researchers can construct biosynthetic pathways and pinpoint crucial enzymes involved in the production of benzylisoquinoline alkaloids (BIAs), a class to which this compound belongs nih.govresearchgate.net. This integrated approach provides a deeper understanding of the genetic and metabolic underpinnings of alkaloid production and can guide future efforts in metabolic engineering or drug discovery.

Future Directions and Emerging Research Avenues for Thaliporphine

Elucidation of Undefined Biosynthetic Enzymes and Pathways

While the phenylpropanoid pathway is a fundamental route for isoquinoline (B145761) alkaloid biosynthesis, variations and specific enzymatic steps leading to complex structures like Thaliporphine remain areas for detailed investigation researchgate.net. Future research could focus on identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases and methyltransferases, that are crucial for the intramolecular C–C coupling and subsequent modifications required for aporphine (B1220529) alkaloid formation acs.org. Understanding these pathways could pave the way for bioengineering approaches to produce this compound or its analogues more efficiently acs.org.

Advanced Mechanistic Characterization at the Subcellular Level

Existing studies suggest this compound's protective effects involve modulating intracellular signaling pathways, such as the PI3K/Akt/mTOR and p38/NF-κB pathways nih.govplos.org. However, a more granular understanding of its actions at the subcellular level is warranted. Future research could employ advanced techniques to pinpoint this compound's specific cellular targets within organelles like mitochondria or the nucleus, and to elucidate how these interactions influence cellular function and disease progression nih.govplos.orgraggeduniversity.co.uk. Investigating its precise role in modulating cellular apoptosis pathways and its interaction with specific ion channels (e.g., Na+, K+, Ca2+) at the subcellular level could reveal novel therapeutic mechanisms nih.gov.

Development of Highly Selective and Potent this compound Analogues

The structure-activity relationship (SAR) of this compound and its analogues is a critical area for future development mdpi.com. Research efforts could focus on synthesizing novel derivatives by modifying its core structure, particularly at methoxyl and hydroxyl substitution sites, to enhance its selectivity and potency for specific biological targets mdpi.com. Studies exploring N-homologues and optical isomers have already shown differential effects on cardiac tissue, indicating that subtle structural changes can significantly impact pharmacological activity researchgate.netnih.govacs.org. This suggests a fertile ground for medicinal chemistry to design analogues with improved therapeutic profiles.

Exploration of Novel Preclinical Disease Models for Therapeutic Application

While this compound has demonstrated promise in models of sepsis-associated myocardial dysfunction and endotoxemia nih.govplos.orgnih.gov, its therapeutic potential could be explored in a broader range of preclinical disease models. Future research could investigate its efficacy in models of neurodegenerative diseases, metabolic disorders, and inflammatory conditions, building upon the known broad bioactivities of aporphine alkaloids researchgate.netnih.govmdpi.com. For instance, exploring its impact on insulin (B600854) resistance and neurological deficits in Alzheimer's disease models, or its anti-inflammatory effects in models of conditions like benign prostatic hyperplasia (BPH), could reveal new therapeutic applications researchgate.netnih.gov.

Integration of Computational and Experimental Approaches in SAR Studies

The synergy between computational modeling and experimental validation is crucial for accelerating drug discovery and optimization researchgate.netnih.gov. Future SAR studies for this compound could integrate advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, with in vitro and in vivo experimental data mdpi.comresearchgate.netdovepress.com. This integrated approach can help predict the activity of novel analogues, identify key structural features responsible for desired biological effects, and guide the rational design of more potent and selective therapeutic agents.

Q & A

Q. What experimental models are most appropriate for studying Thaliporphine’s cardioprotective effects in sepsis?

Methodological Answer:

  • In vivo models : Use lipopolysaccharide (LPS)-induced endotoxemia in rodents (e.g., rats or mice) to mimic sepsis-associated myocardial dysfunction. Key parameters include monitoring blood pressure, heart rate, and serum biomarkers (e.g., TNF-α, NO·, O₂·⁻) over time .
  • Dosage optimization : Administer this compound intravenously at 0.5–1.0 mg/kg to observe dose-dependent attenuation of hypotension and organ injury. Higher doses (1 mg/kg) show significant suppression of inflammatory cytokines .
  • Control groups : Include LPS-only and vehicle-treated controls. Compare with standard therapies (e.g., dobutamine) to benchmark efficacy .

Q. How can this compound’s chemical synthesis and purity be validated for experimental use?

Methodological Answer:

  • Synthesis : Prepare this compound via acid-catalyzed rearrangement of neoproaporphine precursors (e.g., using BF₃ in benzene/ether). Confirm reaction completion via TLC or HPLC .
  • Characterization : Use NMR (¹H/¹³C) and mass spectrometry to verify structural integrity. Purity should exceed 95% (validated by HPLC with UV detection) .
  • Storage : Store in amber vials at –20°C under inert gas to prevent oxidation .

Q. What in vitro assays are suitable for assessing this compound’s antioxidant activity?

Methodological Answer:

  • Superoxide anion scavenging : Employ lucigenin-enhanced chemiluminescence in cell-free systems (e.g., xanthine/xanthine oxidase) to quantify O₂·⁻ inhibition .
  • Cellular models : Use LPS-stimulated macrophages (RAW 264.7) to measure intracellular ROS with fluorescent probes (e.g., DCFH-DA). Normalize results to cell viability (MTT assay) .

Advanced Research Questions

Q. How does this compound modulate conflicting signaling pathways (e.g., PI3K/Akt/mTOR vs. p38/NFκB) in sepsis models?

Methodological Answer:

  • Mechanistic studies : Perform Western blotting on cardiac tissue lysates to quantify phosphorylated Akt, mTOR, and p37. Use inhibitors (e.g., LY294002 for PI3K) to confirm pathway specificity .
  • Transcriptional analysis : Apply qRT-PCR to measure NFκB target genes (e.g., TNF-α, IL-6). Combine with chromatin immunoprecipitation (ChIP) to assess NFκB DNA binding .
  • Data reconciliation : Address contradictions (e.g., dose-dependent effects on tachycardia) by conducting time-course experiments and multivariate analysis .

Q. What strategies resolve discrepancies in this compound’s efficacy across different endotoxemia models?

Methodological Answer:

  • Model standardization : Compare outcomes in LPS-treated rabbits (preload-dependent cardiac dysfunction) vs. rodents. Adjust LPS doses (e.g., 10 mg/kg in rats vs. 5 mg/kg in rabbits) to align disease severity .
  • Biomarker panels : Include species-specific markers (e.g., CK-MB for cardiac injury in rats vs. rabbits) and harmonize sampling timelines .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., anesthesia protocols, genetic backgrounds) .

Q. How can this compound’s pharmacokinetics be optimized for translational studies?

Methodological Answer:

  • ADME profiling : Conduct LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution in murine models. Adjust formulations (e.g., liposomal encapsulation) to enhance stability .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes. Assess bioactivity of major metabolites .
  • Dosing regimens : Implement staggered dosing (e.g., pre- and post-LPS administration) to evaluate prophylactic vs. therapeutic efficacy .

Data Presentation and Reproducibility Guidelines

  • Tables : Summarize dose-response relationships and biomarker changes (Example):
ParameterLPS GroupLPS + this compound (1 mg/kg)p-value
Serum TNF-α (pg/mL)450 ± 50220 ± 30<0.01
Cardiac NFκB Activity3.5-fold ↑1.8-fold ↑<0.05
Survival Rate (24 h)20%70%<0.001

Source: Adapted from Lee et al. (2012) and Chiao et al. (2005) .

  • Reproducibility : Document experimental protocols in Supplementary Materials, including LPS batch numbers, anesthesia details, and statistical software (e.g., GraphPad Prism v9.0) .

Key Considerations for Future Studies

  • Ethical rigor : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
  • Source validation : Prioritize peer-reviewed journals (e.g., Journal of Cardiovascular Pharmacology) over non-curated databases .
  • Contradiction management : Use systematic reviews (e.g., PRISMA framework) to contextualize divergent findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.